1-Cyclohexyl-3-cyclopropylurea

Description

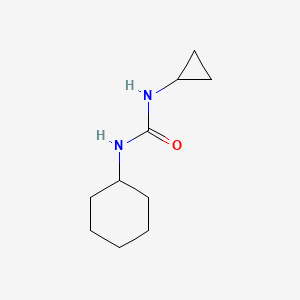

1-Cyclohexyl-3-cyclopropylurea is a substituted urea derivative characterized by a cyclohexyl group at the 1-position and a cyclopropyl group at the 3-position of the urea backbone. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, anticancer properties, and modulation of protein-protein interactions.

Properties

IUPAC Name |

1-cyclohexyl-3-cyclopropylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-9-6-7-9)11-8-4-2-1-3-5-8/h8-9H,1-7H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVKDQKENHRNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-cyclopropylurea can be synthesized through the reaction of cyclohexylamine and cyclopropyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows: [ \text{Cyclohexylamine} + \text{Cyclopropyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-cyclopropylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The urea moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of cyclohexyl and cyclopropyl derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Cyclohexyl-3-cyclopropylurea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-cyclopropylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize 1-cyclohexyl-3-cyclopropylurea, key comparisons are drawn with structurally or functionally related compounds:

Substituted Ureas

<sup>a</sup>logP values estimated using group contribution methods.

<sup>†</sup>Predicted via computational tools (e.g., ChemDraw).

<sup>‡</sup>Experimental data from PubChem .

Key Observations :

- Steric Effects : The cyclopropyl group’s rigid three-membered ring may confer metabolic stability compared to the more flexible isopropyl group in 1-cyclohexyl-3-isopropylurea.

- Its activity, if any, may involve non-covalent interactions (e.g., enzyme inhibition).

Anticancer Nitrosoureas

Nitrosoureas like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) are notable for their ability to cross the blood-brain barrier (BBB) due to moderate lipophilicity (logP ~1.9) and non-ionized states . While this compound is more lipophilic, its lack of alkylating functionality (e.g., chloroethyl groups) likely limits direct anticancer activity.

Research Findings and Limitations

- Therapeutic Potential: Substituted ureas like 1-cyclohexyl-3-isopropylurea exhibit antidiabetic properties via PPAR-γ modulation , suggesting this compound could share similar targets.

- Gaps in Data: No peer-reviewed studies specifically addressing this compound’s bioactivity or pharmacokinetics were identified. Most insights are extrapolated from structural analogs.

Biological Activity

1-Cyclohexyl-3-cyclopropylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound can be synthesized through the reaction of cyclohexylamine with cyclopropyl isocyanate. The reaction typically occurs under mild conditions, often utilizing dichloromethane as a solvent:

This compound has been utilized as a building block in organic synthesis for the preparation of more complex molecules, particularly in medicinal applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition at concentrations ranging from 50 to 200 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines such as U937 and THP-1. The IC50 values were reported at approximately 16.23 µM for U937 cells, showcasing its potential as an anticancer agent .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate various signaling pathways, contributing to its antimicrobial and anticancer effects. Ongoing research aims to elucidate the exact molecular mechanisms involved.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent investigation assessed the compound's effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) demonstrating its potential as a therapeutic agent .

- Anticancer Research : In another study, researchers treated U937 cells with varying concentrations of this compound and observed a dose-dependent decrease in cell viability. This suggests that the compound may induce apoptosis in cancer cells through specific signaling pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Cyclohexyl and cyclopropyl groups | Moderate | Significant |

| 1-Cyclohexyl-3-propylurea | Cyclohexyl and propyl groups | Low | Moderate |

| 1-Cyclohexyl-3-phenylurea | Cyclohexyl and phenyl groups | Moderate | Low |

The presence of both cyclohexyl and cyclopropyl groups in this compound imparts distinct steric and electronic properties that contribute to its enhanced biological activity compared to other urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.